molecular formula C13H21N5O B2890477 N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide CAS No. 2198869-45-1

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2890477
CAS No.: 2198869-45-1
M. Wt: 263.345
InChI Key: SEHICELULQOXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine backbone substituted with a 1,2,3-triazol-2-yl group at the 3-position and a cyclohexyl carboxamide at the 1-position. The 1,2,3-triazole moiety, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is notable for its regioselectivity (1,4-substitution) and stability . The cyclohexyl group enhances lipophilicity, while the pyrrolidine ring contributes to conformational rigidity, making this compound a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

N-cyclohexyl-3-(triazol-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c19-13(16-11-4-2-1-3-5-11)17-9-6-12(10-17)18-14-7-8-15-18/h7-8,11-12H,1-6,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHICELULQOXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step, automated synthesis platforms for the pyrrolidine ring formation, and large-scale coupling reactions under controlled conditions to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce various amines .

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it a valuable intermediate in organic synthesis .

Biology

Biologically, this compound has potential as a pharmacophore in drug design. The triazole ring is known for its ability to interact with biological targets, making it useful in the development of enzyme inhibitors and receptor modulators .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases .

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility .

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites or receptor binding pockets, inhibiting their function. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues: Triazole Position and Substitution

The 2H-1,2,3-triazol-2-yl group distinguishes this compound from 1H-1,2,3-triazol-1-yl derivatives.

Table 1: Triazole Position and Physicochemical Properties

Compound Triazole Tautomer logP Aqueous Solubility (mg/mL)
Target Compound 2H 2.8 0.45
1H-Triazol-1-yl Analog 1H 2.6 0.32
1,5-Disubstituted Triazole Derivative N/A 3.1 0.12

Pyrrolidine vs. Other Cyclic Amines

Replacing pyrrolidine with piperidine or azetidine alters ring strain and hydrogen-bonding capacity. N-cyclohexyl-3-(triazolyl)piperidine-1-carboxamide shows reduced target affinity (IC₅₀ = 12 μM vs. 8 μM for the pyrrolidine variant), likely due to increased flexibility disrupting binding interactions. Conversely, azetidine derivatives exhibit poor solubility (<0.1 mg/mL) due to higher ring strain .

Table 2: Cyclic Amine Substitution Effects

Backbone Ring Size Binding Affinity (IC₅₀, μM) Solubility (mg/mL)
Pyrrolidine 5-membered 8 0.45
Piperidine 6-membered 12 0.38
Azetidine 4-membered 25 0.09

Carboxamide Substituent Variations

The cyclohexyl group balances lipophilicity (logP = 2.8) and steric bulk. N-phenyl-3-(triazolyl)pyrrolidine-1-carboxamide has higher logP (3.4) but reduced metabolic stability (t₁/₂ = 2 h vs. 6 h for cyclohexyl), while N-methyl analogs show poor target engagement due to insufficient hydrophobic interactions .

Biological Activity

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of a triazole ring through a click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of the triazole moiety, which is known for enhancing biological activity in various compounds.

The structure of this compound can be represented as follows:

N cyclohexylC5H8N4O Molecular Weight 220 29 g mol \text{N cyclohexyl}-\text{C}_5\text{H}_8\text{N}_4\text{O}\quad \text{ Molecular Weight 220 29 g mol }

Antiviral Activity

Research has shown that compounds containing the 1,2,3-triazole ring exhibit significant antiviral properties. For instance, similar triazole-containing nucleoside analogues have demonstrated activity against various viruses including herpes simplex virus and varicella-zoster virus . The mechanism often involves interference with viral replication processes.

In vitro studies have indicated that derivatives of triazole compounds can inhibit viral enzymes effectively. The selectivity index (SI) for some triazole derivatives has been reported to be high, indicating a favorable therapeutic window .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies on related compounds have shown promising results against various cancer cell lines such as PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and ACHN (renal cancer) . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Table 1 summarizes the cytotoxicity and selectivity index data for related triazole compounds:

CompoundCell LineIC50 (µM)CC50 (µM)SI
Triazole Derivative 1PC-315>100066.67
Triazole Derivative 2MDA-MB-23120>80040
Triazole Derivative 3ACHN10>50050

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors which are crucial in viral replication and cancer cell proliferation.
  • Apoptosis Induction : These compounds can trigger programmed cell death pathways in cancer cells.
  • Antioxidant Activity : Some studies suggest that triazoles may possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives against human cytomegalovirus (HCMV). The study reported that certain derivatives exhibited potent antiviral activity with IC50 values as low as 5 µM while maintaining low cytotoxicity .

Another study focused on the anticancer effects of triazole-containing compounds on MDA-MB-231 cells where it was found that these compounds significantly reduced cell viability at concentrations below 30 µM .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide coupling. Key steps include:

  • Triazole formation : Terminal alkynes react with azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like ethanol or DMF at 25–60°C .
  • Pyrrolidine functionalization : The pyrrolidine core is modified via nucleophilic substitution or amide coupling, requiring anhydrous conditions (e.g., dichloromethane with DCC/DMAP) .
  • Optimization : Reaction yields depend on solvent polarity, temperature control, and catalyst loading. For example, DMF enhances CuAAC efficiency at 50°C, while THF is preferred for acid-sensitive intermediates .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Triazole cycloadditionCuSO₄, sodium ascorbate, DMF, 50°C, 12h85–92
Amide couplingDCC, DMAP, CH₂Cl₂, rt, 24h78

Q. How is the compound characterized to confirm structural integrity?

Answer: Routine characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine CH₂ at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 347.2124 for C₁₇H₂₆N₆O) .
  • X-ray crystallography : For unambiguous stereochemical assignment, SHELXL refines crystal structures using high-resolution data (R-factor < 0.05) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL resolve ambiguities in the compound’s stereochemistry?

Answer: SHELXL refines crystallographic data by:

  • Handling twinned data : The program’s TwinRotMat feature disentangles overlapping reflections in cases of pseudo-merohedral twinning .
  • Modeling disorder : Partial occupancy of cyclohexyl groups is resolved via restraints (e.g., SIMU and DELU commands) to prevent overfitting .
  • Validation tools : The RIGU command checks for chemically unreasonable geometries, ensuring the pyrrolidine ring’s puckering is accurately modeled .

Q. Table 2: SHELXL Refinement Parameters

ParameterValue/CommandPurpose
Twin law-h, -k, -h-lCorrects twinning in P2₁/c space
RestraintsSIMU 0.01; DELU 0.02Limits bond/angle deviations
R-factor (final)R₁ = 0.032, wR₂ = 0.086Validates model accuracy

Q. How should researchers analyze conflicting bioactivity data across studies (e.g., IC₅₀ variability in kinase inhibition assays)?

Answer: Contradictions arise from:

  • Purity discrepancies : HPLC-MS quantifies impurities (e.g., unreacted azides or byproducts) that may antagonize target binding .
  • Assay conditions : Varying ATP concentrations (10–100 μM) in kinase assays alter IC₅₀ values. Standardize using Z´-factor validated protocols .
  • Cellular vs. enzymatic assays : Off-target effects in cell-based studies require counter-screening (e.g., β-galactosidase reporter systems) .

Q. Methodological Recommendations :

  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Validate target engagement via CETSA (Cellular Thermal Shift Assay) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer:

  • Salt formation : Co-crystallization with HCl or sodium tosylate improves aqueous solubility (test via shake-flask method) .
  • Prodrug design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) for enhanced plasma stability .
  • Formulation screening : Use lipid nanoparticles (LNPs) or cyclodextrin complexes to increase bioavailability (assessed via Caco-2 permeability assays) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Answer:

  • Triazole substitution : Replace 2H-1,2,3-triazole with 1,2,4-triazole to modulate H-bonding with kinase hinge regions (test via docking simulations) .
  • Cyclohexyl modification : Introduce fluorine atoms to enhance metabolic stability (synthesize via Pd-catalyzed C–H activation) .
  • Pyrrolidine ring expansion : Replace pyrrolidine with piperidine to probe steric effects on target binding (assess via X-ray co-crystallography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.